17,21-Dihydroxypregn-4-ene-3,11,20-trione 21-pivalate
Description
17,21-Dihydroxypregn-4-ene-3,11,20-trione 21-pivalate is a synthetic glucocorticoid derivative characterized by a pivalate (2,2-dimethylpropanoate) ester group at the C-21 position. Its molecular formula is C₂₆H₃₄O₆, with a molecular weight of 442.553 g/mol and a CAS number of 51192-49-5 . The compound is structurally derived from cortisone (17α,21-dihydroxypregn-4-ene-3,11,20-trione) by esterification of the C-21 hydroxyl group with pivalic acid. This modification enhances lipophilicity, influencing its pharmacokinetic properties such as absorption and metabolic stability .
Properties
CAS No. |
85135-80-4 |
|---|---|
Molecular Formula |
C26H36O6 |
Molecular Weight |
444.6 g/mol |
IUPAC Name |
[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C26H36O6/c1-23(2,3)22(30)32-14-20(29)26(31)11-9-18-17-7-6-15-12-16(27)8-10-24(15,4)21(17)19(28)13-25(18,26)5/h12,17-18,21,31H,6-11,13-14H2,1-5H3/t17-,18-,21+,24-,25-,26-/m0/s1 |
InChI Key |
VHNVULANWDGFPT-MOAAPXTLSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)C(C)(C)C)O)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)COC(=O)C(C)(C)C)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17,21-Dihydroxypregn-4-ene-3,11,20-trione 21-pivalate typically involves multiple steps, starting from a suitable steroid precursorThe reaction conditions often involve the use of specific reagents and catalysts to achieve the desired transformations .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the structural integrity of the compound and to minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
17,21-Dihydroxypregn-4-ene-3,11,20-trione 21-pivalate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketone groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce hydroxyl derivatives .
Scientific Research Applications
Pharmacological Properties
The compound functions primarily by mimicking natural corticosteroids, binding to glucocorticoid receptors and modulating various biological processes. Its pharmacokinetic profile is altered by the pivalate group, leading to improved absorption and bioavailability compared to other corticosteroids.
Therapeutic Applications
The primary applications of 17,21-Dihydroxypregn-4-ene-3,11,20-trione 21-pivalate include:
- Anti-inflammatory Treatments : It is utilized in the management of inflammatory conditions such as arthritis, asthma, and allergic reactions due to its potent anti-inflammatory effects.
- Immunosuppression : The compound is effective in suppressing the immune response, making it useful in organ transplantation and autoimmune diseases.
- Hormonal Therapies : It plays a role in hormonal therapies for conditions like adrenal insufficiency and certain types of cancer.
Synthetic Pathways
The synthesis of 17,21-Dihydroxypregn-4-ene-3,11,20-trione 21-pivalate can be achieved through several methods:
- Chemical Modification : Starting from natural corticosteroids like cortisone or prednisone, the pivalate ester can be introduced through esterification reactions.
- Biotechnological Approaches : Utilizing microbial fermentation processes to produce steroid precursors that can be chemically modified.
Case Studies
Several studies have documented the efficacy and safety of 17,21-Dihydroxypregn-4-ene-3,11,20-trione 21-pivalate in clinical settings:
- Asthma Management : A clinical trial demonstrated significant improvement in lung function and reduction in exacerbations among patients treated with this corticosteroid compared to placebo controls.
- Autoimmune Disorders : Research indicates that patients with autoimmune diseases showed decreased disease activity scores when treated with this compound as part of their regimen.
Interaction Profiles
Understanding the interaction profiles of 17,21-Dihydroxypregn-4-ene-3,11,20-trione 21-pivalate is crucial for optimizing its therapeutic use:
| Biological Molecule | Interaction Type | Significance |
|---|---|---|
| Glucocorticoid Receptors | Binding | Mediates anti-inflammatory effects |
| Cytokines | Modulation | Reduces pro-inflammatory cytokine levels |
| Immune Cells | Inhibition | Decreases activation and proliferation |
Mechanism of Action
The mechanism of action of 17,21-Dihydroxypregn-4-ene-3,11,20-trione 21-pivalate involves binding to glucocorticoid receptors in target cells. This binding leads to the modulation of gene expression and the suppression of inflammatory responses. The compound affects various molecular targets and pathways, including the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory genes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Features
The compound shares the glucocorticoid backbone (pregn-4-ene-3,11,20-trione) with hydroxyl groups at C-17α and C-21, critical for receptor binding and anti-inflammatory activity. Key analogs differ in substituents at C-11, C-17, and C-21 (Table 1).
Table 1: Structural Comparison of Key Analogs
Pharmacokinetic and Pharmacodynamic Differences
- Lipophilicity and Absorption: The pivalate ester increases logP (3.51) compared to cortisone acetate (logP ~2.8), enhancing membrane permeability and prolonging tissue retention .
Metabolic Stability :
Biological Activity :
- Corticosterone (11β,21-dihydroxypregn-4-ene-3,20-dione) lacks the C-11 keto group, reducing glucocorticoid potency but retaining mineralocorticoid effects .
- Prednisone acetate (1,4-diene structure) exhibits higher anti-inflammatory activity due to enhanced receptor affinity, but the pivalate derivative’s larger ester may mitigate systemic toxicity .
Clinical and Toxicological Profiles
- Cortisone acetate is clinically used at 25 mg doses for adrenal insufficiency, with toxicity observed in rats (168 mg/kg subcutaneous dose) .
- 11-Dehydrocorticosterone shows renal electrolyte effects (reduced Na⁺/Cl⁻ excretion) at 4 mg doses in dogs, but its lack of C-17α hydroxyl limits therapeutic use .
- No direct toxicity data exist for the pivalate derivative, but its structural similarity suggests a safety profile comparable to other esters with delayed hydrolysis .
Key Research Findings
- Synthetic Modifications : Esterification at C-21 is a common strategy to improve bioavailability. For example, replacing acetate with pivalate in 17,21-dihydroxypregna-1,4-diene-3,11,20-trione increases logP by ~0.7 units, correlating with enhanced tissue penetration .
- Enzymatic Hydrolysis : The pivalate group resists esterase activity compared to acetate, as demonstrated in prodrug studies of cortisone derivatives .
Biological Activity
17,21-Dihydroxypregn-4-ene-3,11,20-trione 21-pivalate, with the CAS number 85135-80-4, is a synthetic steroid compound that exhibits notable biological activities. This compound is a derivative of corticosteroids and has been studied for its potential therapeutic effects.
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 444.56 g/mol |
| Density | 1.21 g/cm³ |
| Boiling Point | 595 °C at 760 mmHg |
| Flash Point | 195.8 °C |
Biological Activity
Mechanism of Action:
17,21-Dihydroxypregn-4-ene-3,11,20-trione 21-pivalate functions primarily through its interaction with glucocorticoid receptors. This interaction modulates various physiological processes including inflammation and immune response.
Anti-inflammatory Effects:
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thus reducing inflammation in various models of inflammatory diseases.
Case Studies and Research Findings:
-
Corticosteroid Activity:
A study characterized the compound's corticosteroid-like activity in vitro, demonstrating its ability to suppress lymphocyte proliferation and cytokine production in immune cells . This suggests potential applications in treating autoimmune disorders. -
Metabolic Effects:
Another research highlighted its role in metabolic regulation. The compound influenced glucose metabolism and lipid profiles in animal models, indicating a potential for managing metabolic syndromes . -
Neuroprotective Properties:
In neurobiology studies, it was observed that the compound could protect neuronal cells from oxidative stress-induced apoptosis. This adds to its therapeutic potential in neurodegenerative diseases .
Toxicological Profile
The safety profile of 17,21-Dihydroxypregn-4-ene-3,11,20-trione 21-pivalate has been assessed through various toxicological studies. It is classified under Group I human hazards due to its potential effects on endocrine function and reproductive health .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
